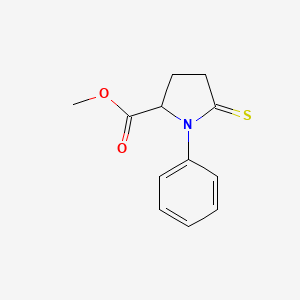
DIRECT BROWN 210
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Direct Brown 210: is a synthetic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulose fibers such as cotton, rayon, and paper. The compound is known for its excellent solubility in water and its ability to produce a rich brown color. This compound is widely used in the textile industry due to its ease of application and good color fastness properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Direct Brown 210 involves several steps:
Natural Gas Purification: Natural gas containing impurities is purified by removing sulfides, water vapor, and other contaminants.
Gas Phase Catalytic Cracking: The purified natural gas is passed through a catalyst to decompose methane into synthesis gas, which is composed of carbon monoxide and carbon dioxide.
Synthesis Gas Conversion: The synthesis gas is converted into liquid products using catalysts. This process involves reactions such as the synthesis of alcohols and synthetic paraffins.
Separation and Rectification: The converted products are separated and rectified to obtain different types of liquid products.
Industrial Production Methods: The industrial production of this compound follows the same steps as the synthetic routes mentioned above. The process is carried out on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Direct Brown 210 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various reagents, including halogens and alkylating agents, are used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
Direct Brown 210 has several scientific research applications, including:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological staining techniques to visualize cellular components such as proteins and nucleic acids.
Medicine: Investigated for potential use in medical diagnostics and therapeutic applications.
Industry: Widely used in the textile industry for dyeing fabrics and in the paper industry for coloring paper products
Mecanismo De Acción
The mechanism of action of Direct Brown 210 is based on its ability to bind to proteins and nucleic acids. The dye has a high affinity for basic amino acids such as lysine and arginine, which are commonly found in proteins. Additionally, this compound binds to DNA and RNA, allowing for the visualization of these molecules in biological samples.
Comparación Con Compuestos Similares
- Direct Brown 1
- Direct Brown 2
- Direct Brown 31
- Direct Brown 95
Comparison: Direct Brown 210 is unique due to its specific molecular structure, which provides excellent solubility in water and strong binding affinity to proteins and nucleic acids. Compared to other similar compounds, this compound offers better color fastness and ease of application in industrial processes .
Propiedades
Número CAS |
12222-29-6 |
|---|---|
Fórmula molecular |
C6H15NO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




